1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine
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Overview
Description
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups These groups are known for their stability and are often used in organic synthesis to protect other functional groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature and results in high yields of the protected alcohols.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE involves its ability to protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group is particularly effective at shielding hydroxyl groups from unwanted reactions, allowing for selective transformations in multi-step syntheses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilylacetylene: Participates in cross-coupling reactions.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of complex natural products.
Uniqueness
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is unique due to its combination of tert-butyl and tert-butyldimethylsilyl groups, which provide exceptional stability and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H33NO3Si |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2,3,4,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-16(2,3)20-15(19)18-12-10-9-11-14(13-18)21-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3 |
InChI Key |
IBSRUVKTORDDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC(C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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